N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that has been studied for its inhibitory activity . It is a N-heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Other methods include Suzuki-Miyaura coupling with corresponding boronic esters .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using techniques such as NMR and HRMS . For example, one of the compounds was a colorless solid with a melting point of 230–232 °C .Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidines, which are structurally similar to the compound , have demonstrated high antitumor activity . This suggests that “N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide” may also have potential applications in cancer treatment.
Antibacterial Activity
The same group of compounds, thiazolo[3,2-a]pyrimidines, have also shown significant antibacterial properties . This indicates that our compound could be used in the development of new antibacterial drugs.
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory activities . This suggests that “N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide” might be used in the treatment of inflammatory diseases.
Phosphoinositide 3-Kinase Inhibition
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which are similar to our compound, have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity . This suggests that our compound could be used in the development of new PI3K inhibitors, which have applications in cancer treatment.
Anti-fibrosis Activity
Some thiazolo[5,4-b]pyridine derivatives have displayed better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis . This suggests that “N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide” might have potential applications in the treatment of fibrotic diseases.
Drug Design
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that our compound could be used as a scaffold in the design of new medicines.
Future Directions
properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-15(18-21-17-11-6-12-20-19(17)25-18)9-5-10-16(13)22-26(23,24)14-7-3-2-4-8-14/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIZMTGLNKODCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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